molecular formula C10H15ClN2O B6201354 3-[(pyridin-4-yl)methyl]morpholine hydrochloride CAS No. 2694729-44-5

3-[(pyridin-4-yl)methyl]morpholine hydrochloride

Cat. No.: B6201354
CAS No.: 2694729-44-5
M. Wt: 214.7
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Description

3-[(pyridin-4-yl)methyl]morpholine hydrochloride is a chemical compound that features a morpholine ring substituted with a pyridin-4-ylmethyl group

Properties

CAS No.

2694729-44-5

Molecular Formula

C10H15ClN2O

Molecular Weight

214.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridin-4-yl)methyl]morpholine hydrochloride typically involves the reaction of 4-(bromomethyl)pyridine with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(pyridin-4-yl)methyl]morpholine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

3-[(pyridin-4-yl)methyl]morpholine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(pyridin-4-yl)methyl]morpholine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-4-ylmethyl group can engage in π-π interactions or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyridin-4-ylmethyl group and the morpholine ring, which imparts specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

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